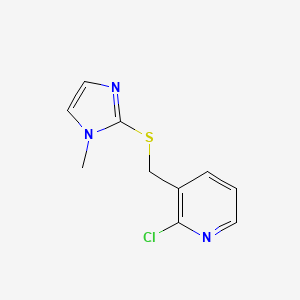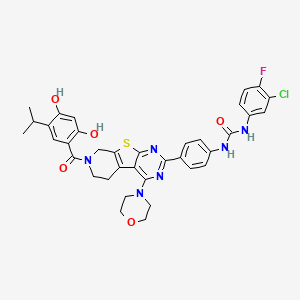
HSP90/mTOR-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HSP90/mTOR-IN-1 is a potent and orally active inhibitor that targets both heat shock protein 90 (HSP90) and mechanistic target of rapamycin (mTOR). It has shown significant potential in cancer research due to its ability to suppress the proliferation of cancer cells and induce apoptosis and autophagy through selective inhibition of HSP90 and mTOR .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of HSP90/mTOR-IN-1 would likely involve scaling up the laboratory synthesis methods to produce the compound in larger quantities. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
HSP90/mTOR-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dimethyl sulfoxide). The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
HSP90/mTOR-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mécanisme D'action
HSP90/mTOR-IN-1 exerts its effects by selectively inhibiting the activity of HSP90 and mTOR. HSP90 is a molecular chaperone that assists in the proper folding and stabilization of proteins, while mTOR is a key regulator of cell growth and proliferation. By inhibiting these proteins, this compound disrupts the PI3K/AKT/mTOR signaling pathway, leading to the suppression of cancer cell proliferation and the induction of apoptosis and autophagy .
Comparaison Avec Des Composés Similaires
HSP90/mTOR-IN-1 is unique in its dual inhibition of both HSP90 and mTOR, which sets it apart from other compounds that target only one of these proteins. Similar compounds include:
Geldanamycin: An HSP90 inhibitor that disrupts the function of HSP90 but does not target mTOR.
Rapamycin: An mTOR inhibitor that specifically targets mTOR without affecting HSP90.
PU-H71: Another HSP90 inhibitor with a different mechanism of action compared to this compound.
These compounds highlight the uniqueness of this compound in its ability to simultaneously inhibit both HSP90 and mTOR, providing a broader range of therapeutic effects .
Propriétés
Formule moléculaire |
C36H34ClFN6O5S |
|---|---|
Poids moléculaire |
717.2 g/mol |
Nom IUPAC |
1-(3-chloro-4-fluorophenyl)-3-[4-[11-(2,4-dihydroxy-5-propan-2-ylbenzoyl)-3-morpholin-4-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl]phenyl]urea |
InChI |
InChI=1S/C36H34ClFN6O5S/c1-19(2)24-16-25(29(46)17-28(24)45)35(47)44-10-9-23-30(18-44)50-34-31(23)33(43-11-13-49-14-12-43)41-32(42-34)20-3-5-21(6-4-20)39-36(48)40-22-7-8-27(38)26(37)15-22/h3-8,15-17,19,45-46H,9-14,18H2,1-2H3,(H2,39,40,48) |
Clé InChI |
ATLXJJAEFPYDCK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C=C1O)O)C(=O)N2CCC3=C(C2)SC4=NC(=NC(=C34)N5CCOCC5)C6=CC=C(C=C6)NC(=O)NC7=CC(=C(C=C7)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



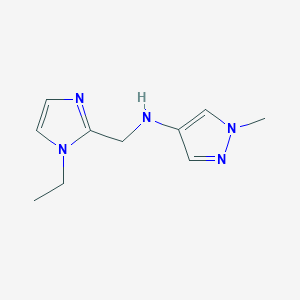





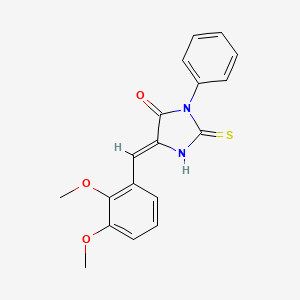
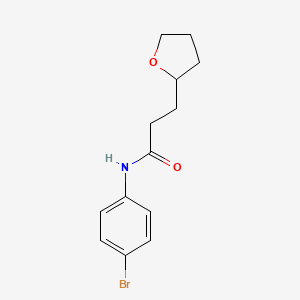
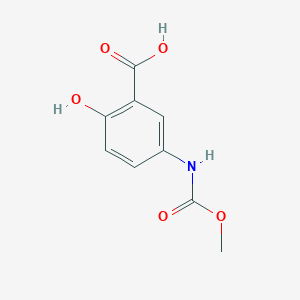

![5-Azaspiro[2.4]heptan-1-ol](/img/structure/B14898234.png)

